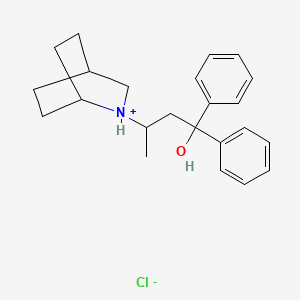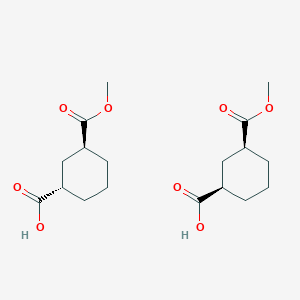
cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid is an organic compound with the molecular formula C18H28O8. It is a derivative of cyclohexane, featuring both carbomethoxy and carboxylic acid functional groups. This compound exists in two geometric isomers: cis and trans, which differ in the spatial arrangement of the substituents around the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid typically involves the esterification of cyclohexane-1,3-dicarboxylic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process can be summarized as follows:
Esterification: Cyclohexane-1,3-dicarboxylic acid reacts with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ester.
Purification: The resulting product is purified through recrystallization or chromatography to separate the cis and trans isomers.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester and carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Amides, esters, thioesters
Applications De Recherche Scientifique
Cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic agents.
Industry: It is utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,3-dicarboxylic acid: The parent compound from which cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid is derived.
Cyclohexane-1,2-dicarboxylic acid: A similar compound with carboxylic acid groups at different positions on the cyclohexane ring.
Cyclohexane-1,4-dicarboxylic acid: Another isomer with carboxylic acid groups at the 1 and 4 positions.
Uniqueness
This compound is unique due to the presence of both carbomethoxy and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. The geometric isomerism (cis and trans forms) further adds to its versatility in chemical synthesis and research.
Propriétés
Formule moléculaire |
C18H28O8 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
(1R,3S)-3-methoxycarbonylcyclohexane-1-carboxylic acid;(1S,3S)-3-methoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/2C9H14O4/c2*1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2*6-7H,2-5H2,1H3,(H,10,11)/t6-,7+;6-,7-/m10/s1 |
Clé InChI |
LWBWWOINELGJDC-NQGSATLHSA-N |
SMILES isomérique |
COC(=O)[C@H]1CCC[C@H](C1)C(=O)O.COC(=O)[C@H]1CCC[C@@H](C1)C(=O)O |
SMILES canonique |
COC(=O)C1CCCC(C1)C(=O)O.COC(=O)C1CCCC(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


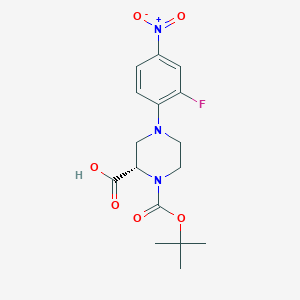

![Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B13734315.png)
![(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B13734333.png)
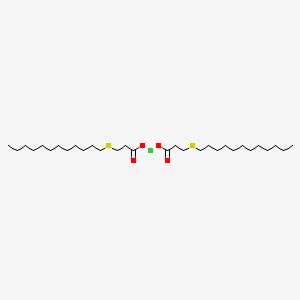

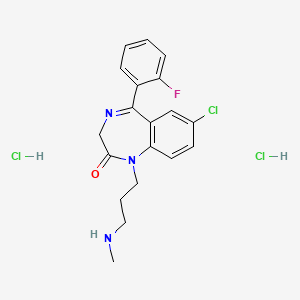
![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)

